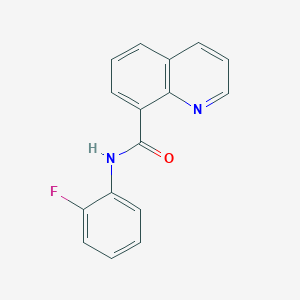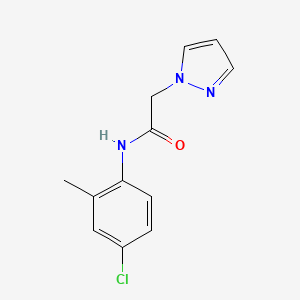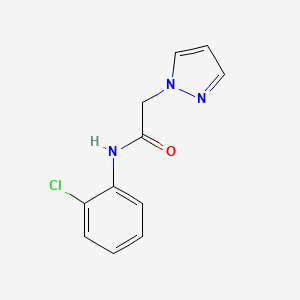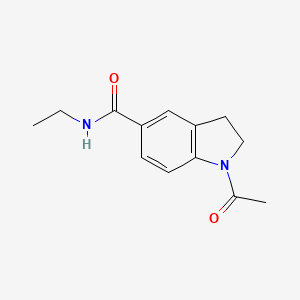
N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide, also known as CMMSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CMMSA is a white crystalline solid that is soluble in water and organic solvents.
科学研究应用
N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide has been investigated for its antibacterial and antifungal properties. Studies have shown that N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide can inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
In agriculture, N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide has been studied for its herbicidal properties. Research has shown that N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide can effectively control the growth of certain weeds, making it a potential alternative to traditional herbicides.
In materials science, N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide has been investigated for its potential use as a corrosion inhibitor. Studies have shown that N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide can effectively inhibit the corrosion of certain metals, making it a potential candidate for use in various industrial applications.
作用机制
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide is not fully understood. However, studies have suggested that N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide may also inhibit the growth of weeds by interfering with their photosynthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide are not well documented. However, studies have shown that N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide is relatively non-toxic to humans and animals, making it a potential candidate for further research and development.
实验室实验的优点和局限性
One advantage of using N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide in lab experiments is that it is relatively easy to synthesize and purify. Another advantage is that it has been shown to be relatively non-toxic to humans and animals, making it a potential candidate for further research.
One limitation of using N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide in lab experiments is that its mechanism of action is not fully understood. Another limitation is that its potential applications in various fields are still being investigated, and more research is needed to fully understand its properties and potential uses.
未来方向
There are several future directions for research on N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide. One direction is to further investigate its antibacterial and antifungal properties and its potential use as a new antibiotic. Another direction is to investigate its herbicidal properties and its potential use as a new herbicide. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various fields, including medicine, agriculture, and materials science.
合成方法
N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide can be synthesized by reacting 2-chloro-4-methylphenylamine with 2-methylsulfanylacetic acid in the presence of a catalyst. The reaction takes place under reflux conditions and yields N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide as a white crystalline solid.
属性
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-7-3-4-9(8(11)5-7)12-10(13)6-14-2/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUKDWAHANWWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-methylsulfanylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473063.png)


![3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7473092.png)

![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)


![N-[(2R)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473131.png)
